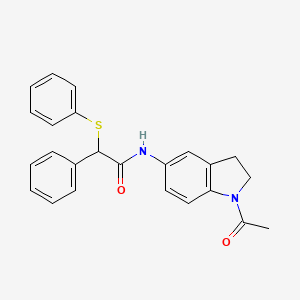

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-phenyl-2-(phenylthio)acetamide

Description

Synthesis Analysis

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-phenyl-2-(phenylthio)acetamide-like compounds involves complex organic reactions. For instance, Almutairi et al. (2018) describe the synthesis of related N-acetylisatines through ring opening and glyoxylamides formation using different indole-bearing hydrazides (Almutairi et al., 2018). Gopi and Dhanaraju (2020) also detail the synthesis of novel N-(substituted phenyl)-acetamide derivatives by condensation reactions, highlighting the versatility of acetamide compounds in synthesis (Gopi & Dhanaraju, 2020).

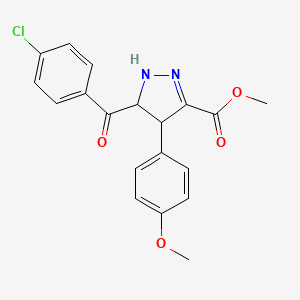

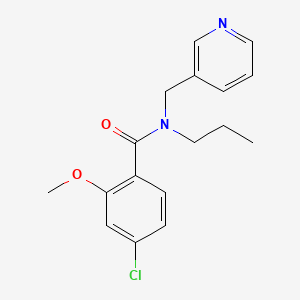

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using spectroscopic methods and molecular docking studies. The work by Almutairi et al. (2018) employs spectroscopic identification to characterize their synthesized compounds and uses molecular docking to reveal potential binding modes to target proteins (Almutairi et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. Rajagopal et al. (2003) provide insights into the aqueous solution chemistry of a food-derived carcinogen model, showing how acetamide compounds can undergo C–O and N–O bond cleavage under certain conditions (Rajagopal et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be inferred from similar studies. Nikonov et al. (2016) synthesized derivatives and investigated their structures using NMR spectroscopy and X-ray single-crystal analysis, which provides valuable information on the physical characteristics of acetamide compounds (Nikonov et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential use of these compounds. Sarhan et al. (2017) discuss the synthesis and characterization of metal complexes of an acetamide derivative, shedding light on the compound's reactivity with metals and its potential applications (Sarhan, Lateef, & Waheed, 2017).

properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-phenyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-17(27)26-15-14-19-16-20(12-13-22(19)26)25-24(28)23(18-8-4-2-5-9-18)29-21-10-6-3-7-11-21/h2-13,16,23H,14-15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPDSYILCIAZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminocarbonyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4020596.png)

![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4020606.png)

![methyl 4-{[(4-bromophenyl)sulfonyl]oxy}benzoate](/img/structure/B4020612.png)

![N-[4-(2,5-dioxo-3-{[3-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4020613.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4020620.png)

![methyl [4-({3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4020631.png)

![(2-amino-6-isobutylthieno[2,3-b]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B4020634.png)

![4-methyl-3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B4020655.png)

![2-[benzyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4020661.png)